molecular formula C15H13N3O3 B12213103 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No.: B12213103
M. Wt: 283.28 g/mol
InChI Key: BBYSEFMYAXXNHR-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[1,5-a]pyrimidine core. The final step involves carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(4-Hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid.

    Reduction: 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
  • 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-methanol
  • 3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-amine

Uniqueness

3-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the carboxylic acid functionality allows for diverse chemical modifications and potential biological activities.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-9-12(15(19)20)7-16-14-13(8-17-18(9)14)10-3-5-11(21-2)6-4-10/h3-8H,1-2H3,(H,19,20)

InChI Key

BBYSEFMYAXXNHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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